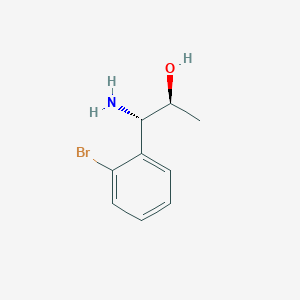

(1S,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound (1S,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL is formally identified using International Union of Pure and Applied Chemistry (IUPAC) rules. Its systematic name derives from:

- The parent chain: A three-carbon propanol backbone (propan-2-ol)

- Substituents:

- An amino group (-NH2) at position 1

- A 2-bromophenyl group attached to the same carbon (C1)

- Stereochemical configuration: (1S,2S) absolute configuration

The structural formula is represented as:

$$ \text{C}6\text{H}4\text{Br}(ortho)-\text{C}(NH2)(\text{CH}3)-\text{CH}_2\text{OH} $$

with explicit stereochemistry at carbons 1 and 2.

A comparative analysis with its 4-bromophenyl analog (PubChem CID 69562683) shows identical molecular formulas but distinct substitution patterns on the aromatic ring.

Stereochemical Designation and Enantiomeric Purity Considerations

The (1S,2S) designation indicates:

- Cahn-Ingold-Prelog priorities :

- Carbon 1: NH2 (1st), C6H4Br (2nd), CH3 (3rd), CH2OH (4th)

- Carbon 2: OH (1st), CH(NH2)C6H4Br (2nd), CH3 (3rd)

- Enantiomeric purity is critical due to:

Experimental methods for verifying enantiopurity include:

Alternative Chemical Denominations and Registry Numbers

This compound is referenced under multiple identifiers:

Notably, the CAS 71095-15-3 corresponds specifically to the racemic mixture, while stereospecific forms require additional stereodescriptors.

Molecular Formula and Weight Analysis

The molecular composition is:

Formula : $$ \text{C}9\text{H}{12}\text{Br}\text{N}\text{O} $$

Weight Calculation :

- Carbon: $$ 9 \times 12.01 = 108.09 \, \text{g/mol} $$

- Hydrogen: $$ 12 \times 1.008 = 12.10 \, \text{g/mol} $$

- Bromine: $$ 1 \times 79.90 = 79.90 \, \text{g/mol} $$

- Nitrogen: $$ 1 \times 14.01 = 14.01 \, \text{g/mol} $$

- Oxygen: $$ 1 \times 16.00 = 16.00 \, \text{g/mol} $$

Total : $$ 230.10 \, \text{g/mol} $$

This matches mass spectrometry data from PubChem entries for analogous bromophenylpropanolamines. Isotopic patterns show characteristic bromine doublets (1:1 ratio for $$ ^{79}\text{Br}/^{81}\text{Br} $$) in MS profiles.

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(2-bromophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1 |

InChI Key |

XPDUPQLMNKNIRL-IMTBSYHQSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1Br)N)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1Br)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzaldehyde and a suitable chiral amine.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, with the addition of catalysts such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, converting the compound into various reduced forms.

Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide or amines can replace the bromine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antihypertensive Agents : Research has indicated that derivatives of amino alcohols, including (1S,2S)-1-amino-1-(2-bromophenyl)propan-2-OL, can exhibit antihypertensive properties. The compound's structure allows it to interact effectively with adrenergic receptors, which are critical in regulating blood pressure .

Neuropharmacology : Studies have explored the use of this compound in modulating neurotransmitter systems. Its ability to influence serotonin and norepinephrine levels makes it a candidate for developing treatments for depression and anxiety disorders .

Synthesis of Biologically Active Compounds

Chiral Synthesis : The compound serves as a versatile chiral building block in asymmetric synthesis. Its unique stereochemistry allows chemists to create various enantiomerically enriched compounds that are crucial in pharmaceuticals .

Intermediate in Drug Development : It has been utilized as an intermediate in the synthesis of more complex molecules, such as β-blockers and other cardiovascular drugs. The incorporation of the bromophenyl group enhances biological activity and selectivity .

Case Studies

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs, their substituents, and physicochemical properties:

*Calculated based on molecular formula.

Key Observations

Substituent Effects: Bromine vs. Fluorine/Chloro: Bromine (as in the target compound and ) increases molecular weight and steric bulk compared to fluorine or chlorine. This may reduce solubility but enhance binding in hydrophobic pockets. Steric and Electronic Modulation: The methyl group in adds lipophilicity without significant electronic effects, whereas furan in reduces steric hindrance, improving solubility.

Synthetic Routes: Biocatalytic Reduction: Evidence highlights enantioselective bioreduction of propan-2-ones to alcohols using enzymes like LkADS or RaADH, suggesting a viable route for synthesizing chiral amino alcohols. Alkylation and Functionalization: Methods in involving N-alkylation of amino alcohols (e.g., dimethylation) could be adapted to introduce substituents on the amino group of the target compound.

Physicochemical Properties: Density and Boiling Point: Brominated analogs (e.g., ) exhibit higher densities (~1.4 g/cm³) and boiling points (~360°C) compared to furan derivatives (, 1.14 g/cm³, 238°C). Acidity (pKa): All analogs have predicted pKa values ~12.5, consistent with the amino alcohol functional group, suggesting similar protonation behavior in aqueous environments.

Biological Activity

(1S,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL is a chiral compound with significant potential in medicinal chemistry due to its unique stereochemistry and the presence of a bromine atom. This compound has garnered attention for its possible biological activities, which are critical for applications in drug development and synthetic organic chemistry.

- Molecular Formula : CHBrN\O

- Molecular Weight : 230.10 g/mol

- Structure : The compound features an amino group, a hydroxyl group, and a bromophenyl moiety that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. These interactions can modulate the activity of various enzymes and receptors, potentially influencing metabolic pathways and therapeutic effects. The bromophenyl group enhances binding affinity to specific molecular targets, making it a valuable candidate for further research in pharmacology and biochemistry.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of anticancer activity. For instance, studies on related amino alcohols have shown that modifications in the phenyl ring can significantly affect their cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) cells.

| Compound | IC50 (µM) | Effect on A549 Viability (%) |

|---|---|---|

| (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL | 25 | 60% |

| (1S,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL | 30 | 65% |

| This compound | TBD | TBD |

These findings suggest that the position of the bromine atom on the phenyl ring can influence the compound's anticancer properties.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have been tested for antimicrobial activity against multidrug-resistant strains. The presence of specific substituents can enhance their efficacy against pathogens like Staphylococcus aureus.

Case Studies

Several studies have explored the biological activities of amino alcohols:

- Study on Anticancer Activity : A study published in MDPI demonstrated that certain derivatives with bromine substitutions showed significant cytotoxic effects against A549 cells, with viability dropping below 70% at certain concentrations .

- Antimicrobial Efficacy : Research indicated that derivatives with halogen substitutions exhibited enhanced activity against resistant bacterial strains, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor or stereoselective reduction of an α-bromo imine. Key factors for optimizing enantiomeric purity include:

- Temperature control (lower temperatures favor kinetic control of stereochemistry).

- Use of chiral catalysts (e.g., Ru-BINAP complexes for asymmetric hydrogenation) .

- Solvent polarity adjustments to stabilize transition states (e.g., ethanol/water mixtures).

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR : - and -NMR can identify diastereotopic protons and confirm bromophenyl substitution patterns. NOESY experiments help assign spatial configurations .

- X-ray crystallography : Definitive for absolute stereochemistry but requires high-purity single crystals .

- Chiral HPLC : Quantifies enantiomeric purity using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact, as amino alcohols may cause respiratory or dermal irritation .

- Store at 2–8°C in airtight containers to prevent oxidation or hydrolysis .

- Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous washouts to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stereochemical outcomes of this compound in asymmetric catalysis?

- Methodological Answer :

- DFT calculations : Model transition states to predict enantioselectivity in reactions like Michael additions or aldol condensations .

- Molecular docking : Simulate interactions with chiral catalysts (e.g., organocatalysts or metal complexes) to optimize ligand design .

- pKa/LogP predictions : Use software (e.g., MarvinSuite) to assess solubility and protonation states under varying pH conditions .

Q. What strategies resolve contradictions in reported biological activity data between enantiomers of bromophenyl-substituted amino alcohols?

- Methodological Answer :

- Rigorous stereochemical validation : Replicate studies with enantiomerically pure samples (≥98% EE) to exclude impurities .

- Dose-response assays : Test both enantiomers across a concentration gradient to identify non-linear or off-target effects .

- Meta-analysis : Cross-reference crystallographic data (CSD/PDB) to correlate activity with conformational flexibility .

Q. How can chiral resolution techniques separate this compound from its diastereomers?

- Methodological Answer :

- Diastereomeric salt formation : Use chiral resolving agents (e.g., tartaric acid derivatives) in ethanol/water mixtures .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer’s ester derivative .

- Simulated moving bed (SMB) chromatography : Scalable for industrial-grade separations but requires optimization of mobile phase composition .

Q. What are the key challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Methodological Answer :

- Mass transfer limitations : Use high-shear mixers or microreactors to ensure uniform reaction conditions in large batches .

- Catalyst recycling : Immobilize chiral catalysts on silica or polymer supports to reduce costs .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time EE tracking .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting data on the catalytic efficiency of this compound in asymmetric reactions?

- Methodological Answer :

- Standardize reaction protocols : Control variables like solvent purity, catalyst loading, and moisture content .

- Cross-validate analytical methods : Compare HPLC, NMR, and mass spectrometry data to rule out instrument bias .

- Collaborative reproducibility studies : Share samples with independent labs to verify findings .

Q. What experimental designs minimize racemization during functionalization of this compound?

- Methodological Answer :

- Low-temperature reactions : Perform acylations or alkylations at ≤0°C to suppress base-catalyzed racemization .

- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield the amino moiety during derivatization .

- Kinetic vs. thermodynamic control : Optimize reaction times to favor kinetic products before equilibration occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.